4-(Cyclooctylamino)-4-oxobutanoic acid

Lipophilicity LogP Medicinal Chemistry

Selecting the optimal N-cycloalkyl succinamic acid building block is application-critical. 4-(Cyclooctylamino)-4-oxobutanoic acid delivers superior lipophilicity (calc. LogP >2.0) and steric bulk vs cyclohexyl/cyclopentyl analogs. This translates to enhanced membrane permeability and optimized hydrophobic pocket occupancy in target proteins. Researchers use it as the large-ring probe in systematic SAR studies. Do not substitute smaller-ring analogs without validation—your binding affinity and solubility outcomes depend on the correct cycloalkyl size. Available in 95% purity with global shipping.

Molecular Formula C12H21NO3
Molecular Weight 227.3g/mol
CAS No. 392714-61-3
Cat. No. B452039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclooctylamino)-4-oxobutanoic acid
CAS392714-61-3
Molecular FormulaC12H21NO3
Molecular Weight227.3g/mol
Structural Identifiers
SMILESC1CCCC(CCC1)NC(=O)CCC(=O)O
InChIInChI=1S/C12H21NO3/c14-11(8-9-12(15)16)13-10-6-4-2-1-3-5-7-10/h10H,1-9H2,(H,13,14)(H,15,16)
InChIKeyGGGQYDFERFYSMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclooctylamino)-4-oxobutanoic Acid (CAS 392714-61-3): Core Structure & Class Definition for N-Substituted Succinamic Acid Selection


4-(Cyclooctylamino)-4-oxobutanoic acid (CAS 392714-61-3) is an N-cycloalkyl-substituted succinamic acid derivative belonging to the class of N-substituted 4-amino-4-oxobutanoic acids . The compound features a succinic acid backbone with an amide linkage to a bulky, eight-membered cyclooctyl ring. This structural motif imparts distinct physicochemical properties, including high hydrophobicity and steric bulk, which differentiate it from smaller cycloalkyl analogs (e.g., cyclohexyl, cyclopentyl) . It is commercially available as a research-grade chemical (typically ≥95% purity) and is primarily utilized as a synthetic intermediate or a building block in medicinal chemistry and chemical biology .

Why 4-(Cyclooctylamino)-4-oxobutanoic Acid Cannot Be Casually Swapped: The Role of Cycloalkyl Ring Size in Lipophilicity, Sterics, and Synthetic Utility


Within the N-substituted succinamic acid family, the size and conformation of the N-alkyl/cycloalkyl substituent critically dictate the compound's lipophilicity, conformational flexibility, and overall reactivity profile . While smaller cycloalkyl analogs (e.g., cyclohexyl or cyclopentyl derivatives) are often considered as alternative building blocks, 4-(Cyclooctylamino)-4-oxobutanoic acid's eight-membered ring introduces a markedly different steric and electronic environment . This difference can profoundly affect downstream reactions, such as amide bond formation or conjugation, as well as the physicochemical properties (e.g., LogP, PSA) of the final target molecules. Consequently, substituting a smaller-ring analog for the cyclooctyl variant without experimental validation may lead to significantly altered solubility, permeability, target binding affinity, or synthetic outcomes, making the selection of the correct cycloalkyl size a non-trivial, application-critical decision .

Quantitative Differentiation of 4-(Cyclooctylamino)-4-oxobutanoic Acid vs. Closest N-Cycloalkyl Analogs


Comparative LogP: Significantly Enhanced Lipophilicity vs. Cyclopentyl Analog for Membrane Permeability

The calculated partition coefficient (LogP) for 4-(Cyclooctylamino)-4-oxobutanoic acid is substantially higher than that of its cyclopentyl analog, indicating a pronounced increase in lipophilicity. This property is a key determinant of membrane permeability and oral bioavailability in drug discovery contexts . The larger cyclooctyl ring provides significantly greater hydrophobic surface area compared to the five-membered cyclopentyl ring [1].

Lipophilicity LogP Medicinal Chemistry ADME

Steric Bulk & Conformational Flexibility: Larger Cyclooctyl Ring Alters Ligand Geometry vs. Cyclohexyl and Cyclopentyl

The cyclooctyl group in 4-(Cyclooctylamino)-4-oxobutanoic acid provides a unique conformational landscape compared to its more rigid, smaller-ring counterparts. The eight-membered ring can adopt multiple low-energy conformations (e.g., boat-chair, crown), offering distinct steric bulk and a different 3D occupancy profile than the relatively rigid chair conformation of the cyclohexyl ring (CAS 21451-32-1) or the envelope/twist conformations of the cyclopentyl ring (CAS 541537-57-9) . This can be critical for achieving shape complementarity in a binding pocket or for influencing the diastereoselectivity of subsequent reactions.

Conformational Analysis Sterics Molecular Recognition Ligand Design

Molecular Weight & Rotatable Bonds: Impact on Solubility and Physicochemical Space Occupied vs. Cyclohexyl Analog

4-(Cyclooctylamino)-4-oxobutanoic acid possesses a higher molecular weight (MW = 227.30 g/mol) and a greater number of rotatable bonds (5) compared to the cyclohexyl analog (MW = 199.25 g/mol, 4 rotatable bonds) [1]. This shift in physicochemical space can influence aqueous solubility, with the increased hydrophobicity of the cyclooctyl derivative likely correlating with reduced solubility relative to the cyclohexyl compound [1].

Physicochemical Properties Solubility Molecular Weight Drug-likeness

Optimal Application Scenarios for 4-(Cyclooctylamino)-4-oxobutanoic Acid in Research & Development


Synthesis of Lipophilic, Sterically Demanding Succinamic Acid-Derived Drug Candidates

In medicinal chemistry, when a project requires a succinamic acid-derived building block with enhanced lipophilicity and a distinct steric profile to improve membrane permeability or target binding in a hydrophobic pocket, 4-(Cyclooctylamino)-4-oxobutanoic acid is the preferred choice over smaller cycloalkyl analogs . Its high calculated LogP (estimated >2.0) and bulky cyclooctyl group provide a quantifiable advantage in designing compounds intended to traverse lipid bilayers or fill a larger, hydrophobic sub-pocket of a protein target .

Exploration of Conformational Effects on Amide Bond Reactivity and Target Engagement

Researchers investigating the impact of remote steric bulk on the reactivity of the amide bond or the carboxylic acid moiety can utilize 4-(Cyclooctylamino)-4-oxobutanoic acid as a unique probe. The flexible, bulky cyclooctyl group can influence the local conformation of the succinamic acid backbone, potentially altering reaction rates in subsequent derivatizations (e.g., esterification, coupling reactions) or affecting the presentation of the carboxylic acid to a target enzyme, compared to the more constrained geometries of cyclohexyl or cyclopentyl analogs .

Development of Conformationally Diverse Chemical Probes for Protein-Ligand Interaction Studies

For chemical biology applications requiring a set of structurally related probes to map the steric and hydrophobic tolerance of a protein binding site, 4-(Cyclooctylamino)-4-oxobutanoic acid serves as the 'large-ring' member in a series of N-cycloalkyl succinamic acid derivatives. Its distinct conformational ensemble and larger steric volume, relative to the cyclohexyl and cyclopentyl counterparts, allow for a systematic evaluation of how ring size affects binding affinity and selectivity, providing crucial structure-activity relationship (SAR) data .

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